REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.[C:11]1([Mg]Br)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.O.Cl>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[C:11]1([C:2]2[CH2:3][C:4]3[C:9]([CH:1]=2)=[CH:8][CH:7]=[CH:6][CH:5]=3)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
13.47 g
|
Type
|
reactant
|
Smiles
|
C1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
50.9 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C.
|
Type
|
WASH
|
Details
|
washed with brine (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with hexanes (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo from the filtrate
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil
|
Type
|
ADDITION
|
Details
|
containing 4 Å molecular sieves
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The product, a white flaky solid, was collected by filtration
|
Type
|
WASH
|
Details
|
was washed with 50 mL of cold benzene
|
Type
|
CUSTOM
|
Details
|
Additional product is obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the filtrate
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: PERCENTYIELD | 64.3% | |
YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |